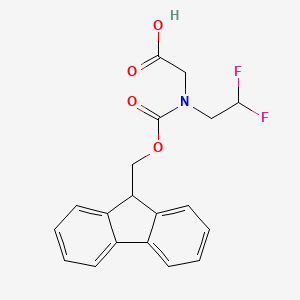

N-Fmoc-N-(2,2-difluoroethyl)-glycine

Description

The Expanding Role of Non-Canonical Amino Acids in Peptide Science and Drug Discovery

For decades, the field of peptide science was largely confined to the 20 proteinogenic amino acids. However, the exploration of non-canonical amino acids (ncAAs), which are not among the 20 standard amino acids, has revolutionized the field. escholarship.orgwikipedia.org The incorporation of ncAAs into peptide sequences offers a powerful strategy to overcome some of the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to proteolytic degradation and poor cell permeability. escholarship.org

The use of ncAAs allows for the creation of peptides with enhanced stability, improved pharmacokinetic profiles, and novel biological activities. escholarship.orgresearchgate.net This has led to the development of a new generation of peptide-based drugs with significant therapeutic potential. escholarship.org The ability to introduce a vast array of chemical functionalities through ncAAs provides a means to fine-tune the structure and function of peptides, making them more suitable for specific therapeutic applications. researchgate.net

Significance of Fluorinated Amino Acid Derivatives in Modulating Molecular Properties

The introduction of fluorine into amino acid structures has become a prominent strategy in drug design and medicinal chemistry. nih.gov Fluorinated amino acids can impart unique and beneficial properties to peptides and other bioactive molecules. nih.gov

The history of organofluorine chemistry dates back to the 19th century, with the isolation of elemental fluorine by Henri Moissan in 1886. nih.govwikipedia.org However, the deliberate incorporation of fluorine into bioactive molecules for medicinal purposes gained significant momentum in the mid-20th century. wikipedia.org Early research revealed that the substitution of hydrogen with fluorine could dramatically alter the properties of a molecule. The development of the first commercial fluorochemicals by DuPont in the 1930s and 1940s, such as Freon and Teflon, highlighted the unique characteristics of organofluorine compounds. wikipedia.org A pivotal moment in medicinal chemistry was the discovery of the anticancer activity of 5-fluorouracil (B62378) in 1957, which demonstrated the potential of fluorination in rational drug design. wikipedia.org Since then, fluorine has been incorporated into a wide range of pharmaceuticals to enhance their efficacy, metabolic stability, and bioavailability.

The 2,2-difluoroethyl group is a particularly interesting fluorinated motif. The presence of two fluorine atoms on the same carbon atom (a gem-difluoro group) can significantly influence the local electronic environment and conformational preferences of a molecule. The strong electron-withdrawing nature of the fluorine atoms can affect the acidity of neighboring protons and the polarity of the molecule. The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of the compound by blocking sites susceptible to enzymatic degradation. nih.gov While specific research on the conformational effects of the N-(2,2-difluoroethyl) group in peptoids is not extensively documented in publicly available literature, studies on fluorinated amino acids in peptides suggest that such modifications can influence secondary structure. nih.gov For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) are known to stabilize helical conformations in peptides. researchgate.netnih.gov The introduction of fluorinated side chains can therefore be a powerful tool to control the three-dimensional structure of peptidomimetics. dur.ac.uk

Contextualization of N-Substituted Glycine (B1666218) Derivatives as Peptidomimetic Scaffolds

N-substituted glycine derivatives are the building blocks of a class of peptidomimetics called peptoids. researchgate.net Peptoids, or oligo(N-substituted glycines), are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. nih.gov This seemingly subtle structural change has profound consequences for the properties of the resulting polymer.

The design of peptoids offers several key advantages over traditional peptides. The synthesis of peptoids is typically carried out using the "submonomer method" developed by Zuckermann and colleagues. gyrosproteintechnologies.comnih.govsemanticscholar.org This method involves a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine. escholarship.orgnih.gov This approach allows for the incorporation of a vast diversity of side chains, as a wide variety of primary amines are commercially available or readily synthesized. nih.gov

Key Advantages of Peptoids:

Proteolytic Resistance: The N-substituted backbone of peptoids makes them resistant to degradation by proteases, which is a major hurdle for the therapeutic use of natural peptides. researchgate.netnih.gov

Enhanced Cell Permeability: The lack of hydrogen bond donors on the backbone can lead to increased hydrophobicity and improved cell membrane permeability compared to peptides. researchgate.net

Structural and Functional Diversity: The submonomer synthesis method allows for the creation of large, diverse libraries of peptoids with a wide range of chemical functionalities. nih.govrsc.org

Conformational Flexibility and Control: While peptoids are generally more flexible than peptides, the incorporation of specific side chains, including fluorinated ones, can be used to induce stable secondary structures. dur.ac.uk

Research Findings and Data

While specific research data on peptoids containing N-Fmoc-N-(2,2-difluoroethyl)-glycine is limited in the available literature, we can infer potential properties based on studies of similar fluorinated and N-substituted glycine derivatives. The following tables provide an overview of relevant data.

Table 1: Physicochemical Properties of Related Fmoc-N-Substituted Glycine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Feature |

| Fmoc-N-benzylglycine chemimpex.com | C₂₄H₂₁NO₄ | 387.44 | White crystalline powder | Aromatic side chain |

| Fmoc-N-(2-Boc-aminoethyl)-glycine sigmaaldrich.com | C₂₄H₂₈N₂O₆ | 440.49 | - | Functionalized side chain |

| Fmoc-N-(2-phenylethyl)-glycine nih.gov | C₂₅H₂₃NO₄ | 401.5 | - | Extended aromatic side chain |

| Fmoc-N-(2-azidoethyl)glycine chemimpex.com | C₁₉H₁₈N₄O₄ | 366.4 | White crystalline powder | Click-chemistry handle |

| N-Fmoc-N-(2,2-difluoroethyl)-glycine | C₁₉H₁₇F₂NO₄ | 373.34 | (Predicted) | Difluorinated side chain |

Data for N-Fmoc-N-(2,2-difluoroethyl)-glycine is predicted based on its chemical structure.

Table 2: Comparison of Peptide and Peptoid Properties

| Property | Peptides | Peptoids |

| Backbone Structure | α-amino acids | N-substituted glycines |

| Side Chain Position | α-carbon | Nitrogen atom |

| Proteolytic Stability | Generally low | High researchgate.netnih.gov |

| Cell Permeability | Often low | Generally higher researchgate.net |

| Structural Diversity | Limited to 20 natural amino acids (unless modified) | Vast, based on available primary amines nih.govrsc.org |

| Secondary Structure | Stabilized by backbone hydrogen bonds | Influenced by side chain sterics and electronics dur.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-[2,2-difluoroethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4/c20-17(21)9-22(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYXWNQCWONXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of N 2,2 Difluoroethyl Glycine into Peptidic and Peptidomimetic Frameworks

Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Fmoc-N-(2,2-difluoroethyl)-glycine

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most common method for assembling peptides containing N-(2,2-difluoroethyl)-glycine. The general process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to a solid support, typically a resin. peptide.comyoutube.com

The coupling of N-alkylated amino acids, including N-(2,2-difluoroethyl)-glycine, presents a synthetic challenge compared to their primary amine counterparts. The secondary amine of the N-substituted glycine (B1666218) is sterically hindered and electronically deactivated, particularly due to the strong electron-withdrawing effect of the adjacent difluoroethyl group. mdpi.com This deactivation necessitates the use of more potent coupling reagents to achieve efficient acylation and drive the reaction to completion.

Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives such as 1-Hydroxybenzotriazole (HOBt) may result in slow and incomplete couplings. Therefore, more powerful uronium or phosphonium (B103445) salt-based reagents are generally preferred.

Key coupling reagents for N-alkylated amino acids include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Collidine. uci.edu HATU is recognized for its high reactivity and ability to suppress epimerization. peptide.com

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another effective uronium salt-based reagent. nih.gov

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that has proven effective for coupling hindered residues. sigmaaldrich.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent known for its high efficiency.

For optimal results, extended coupling times (e.g., 1-12 hours) and/or double coupling cycles are often employed to ensure the reaction proceeds to completion. uci.edu The choice of solvent is typically N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). peptide.com

| Reagent Class | Specific Reagent | Typical Base | Key Characteristics |

|---|---|---|---|

| Uronium/Aminium Salts | HATU | DIPEA, Collidine | Very fast-acting, low racemization; recommended for hindered couplings. peptide.comuci.edu |

| HBTU | DIPEA | Commonly used, effective for most standard couplings. nih.gov | |

| COMU | DIPEA | High efficiency, often used for difficult sequences. | |

| Phosphonium Salts | PyBOP | DIPEA | Effective for hindered amino acids, including N-alkylated residues. sigmaaldrich.com |

Monitoring the completion of each coupling step is critical. The qualitative Kaiser test, which detects free primary amines, is not suitable for N-alkylated amino acids. Instead, the chloranil (B122849) test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used to detect the presence of unreacted secondary amines.

Racemization: N-Fmoc-N-(2,2-difluoroethyl)-glycine, being a glycine derivative, is achiral and therefore not subject to racemization at its α-carbon during activation and coupling. peptide.com This is an advantage, as racemization can be a significant side reaction for other chiral amino acids, particularly sensitive ones like Cysteine or Histidine, especially when strong activating reagents and bases are used. nih.gov

Aspartimide Formation: While the glycine residue itself is stable, its presence in a peptide sequence can influence side reactions of adjacent residues. Aspartimide formation is a major side reaction in Fmoc-SPPS that occurs when an Aspartic acid (Asp) residue is followed by a sterically unhindered amino acid, most notably Glycine. nih.goviris-biotech.de The reaction is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection. The peptide backbone nitrogen attacks the side-chain ester of Asp, forming a cyclic aspartimide intermediate. This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with epimerization at the Asp α-carbon. peptide.comnih.gov Given the structural similarity, sequences containing Asp-N-(2,2-difluoroethyl)-glycine are also at high risk for this side reaction.

Strategies to prevent aspartimide formation include:

Using specialized dipeptide building blocks that protect the peptide backbone amide, such as those incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group. peptide.com

Employing modified Asp protecting groups designed to be more stable to base-catalyzed cyclization. iris-biotech.de

Adding an acidic additive like HOBt to the piperidine (B6355638) deprotection solution to buffer the basicity. peptide.com

| Side Reaction | Relevance to N-(2,2-difluoroethyl)-glycine | Prevention/Mitigation Strategies |

|---|---|---|

| Racemization | Not applicable as glycine is achiral. peptide.com | N/A for this residue. For adjacent chiral residues, use of additives like HOBt or HOAt is recommended. peptide.com |

| Aspartimide Formation | High risk in Asp-N(CH₂CHF₂)-Gly sequences. peptide.comnih.goviris-biotech.de | Use of backbone-protected dipeptides (e.g., Dmb-Gly), modified Asp protecting groups, or acidic additives in the deprotection solution. peptide.comiris-biotech.de |

| Diketopiperazine Formation | Possible if it is one of the first two residues, though less prevalent than with Proline. peptide.com | Use of 2-chlorotrityl chloride resin or coupling the first two residues as a dipeptide unit. peptide.com |

The N-Fmoc-N-(2,2-difluoroethyl)-glycine building block is fully compatible with standard Fmoc-SPPS protocols.

Fmoc Deprotection: The Fmoc protecting group is reliably removed using standard conditions, typically a 20% solution of piperidine in DMF. uci.edu In cases of incomplete deprotection due to peptide aggregation, a small amount of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution, though this should be done with caution in sequences susceptible to aspartimide formation. peptide.com

Cleavage and Final Deprotection: The final cleavage of the peptide from the solid support and the removal of acid-labile side-chain protecting groups are typically performed in a single step using a strong acid cocktail. thermofisher.com The most common cleavage reagent is trifluoroacetic acid (TFA). The composition of the cocktail is determined by the amino acids present in the sequence. Scavengers are added to the TFA to capture the reactive cationic species generated during the deprotection of side chains, thus preventing re-alkylation of sensitive residues like Tryptophan, Methionine, or Cysteine. thermofisher.com

Common scavengers include:

Water: To hydrolyze t-butyl cations.

Triisopropylsilane (TIS): To reduce trityl cations and other carbocations.

1,2-Ethanedithiol (EDT): For peptides containing Cysteine.

A standard cleavage cocktail, such as TFA/TIS/Water (95:2.5:2.5), is generally effective for peptides containing N-(2,2-difluoroethyl)-glycine, assuming no other sensitive residues require special conditions. sigmaaldrich.com The difluoroethyl group itself is stable to these standard acidic cleavage conditions.

Solution-Phase Synthetic Routes for Difluoroethyl-Glycine Containing Peptides

While less common for long peptides, solution-phase synthesis remains a viable method, particularly for the production of shorter peptides or for large-scale synthesis. nih.gov In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each step, the product must be isolated and purified before proceeding to the next deprotection and coupling cycle.

The synthesis of a dipeptide containing N-(2,2-difluoroethyl)-glycine would involve protecting the carboxyl group of one amino acid (e.g., as a methyl or benzyl (B1604629) ester) and coupling it with N-Fmoc-N-(2,2-difluoroethyl)-glycine using a coupling agent like DCC or HATU. nih.gov After purification, one of the protecting groups is selectively removed to allow for further chain elongation. While this method offers flexibility, it is more labor-intensive and challenging to automate than SPPS. iris-biotech.de

Site-Selective Introduction of N-(2,2-Difluoroethyl)-glycine Residues

The site-selective introduction of N-(2,2-difluoroethyl)-glycine into a specific position within a peptide sequence is the primary advantage of using the pre-formed N-Fmoc-N-(2,2-difluoroethyl)-glycine building block in an SPPS protocol. nih.gov During the automated or manual synthesis cycle, the building block is introduced at the desired elongation step just like any other standard Fmoc-amino acid. The orthogonality of the Fmoc/tBu strategy ensures that the N-terminus is deprotected for the next coupling, while all other side chains and the N-(2,2-difluoroethyl) group remain intact until the final acid-mediated cleavage step. peptide.com

Alternative "post-synthetic modification" approaches, such as the reductive alkylation of a glycine residue already incorporated into a peptide, are less specific and harder to control, often leading to mixtures of products. Therefore, the building block approach is superior for achieving precise, site-selective incorporation.

Overcoming Synthetic Challenges in the Assembly of Fluorinated Peptide Sequences

The assembly of peptides containing fluorinated amino acids can present specific challenges that require strategic planning.

Reduced Nucleophilicity: As mentioned, the primary challenge with N-(2,2-difluoroethyl)-glycine is the reduced nucleophilicity of the secondary amine, which necessitates stronger coupling reagents and potentially longer reaction times or double coupling to achieve high yields. mdpi.comsigmaaldrich.com

Peptide Aggregation: Fluorinated segments can increase the hydrophobicity of a peptide chain, potentially promoting inter-chain or intra-chain aggregation on the solid support. nih.gov This aggregation can hinder both coupling and Fmoc-deprotection steps, leading to truncated or deletion sequences. peptide.com Strategies to overcome aggregation include:

Synthesizing at elevated temperatures or using microwave-assisted SPPS. peptide.com

Adding chaotropic salts or using solvents known to disrupt secondary structures, such as NMP or DMSO. peptide.com

Incorporating backbone-disrupting elements like pseudoprolines or Dmb-Gly dipeptides in proximity to the problematic sequence. peptide.com

Synthesis of the Building Block: The synthesis of N-Fmoc-N-(2,2-difluoroethyl)-glycine itself can be challenging. A common route involves the alkylation of Fmoc-glycine with a 2,2-difluoroethylating agent, which must be optimized to avoid side reactions. An alternative approach, analogous to peptoid synthesis, is the "submonomer" method on the solid support. This involves first acylating the resin-bound peptide with bromoacetic acid, followed by a nucleophilic displacement of the bromide with 2,2-difluoroethylamine (B1345623). mdpi.com This on-resin approach avoids the need to synthesize and purify the standalone Fmoc-protected building block.

Academic Research Applications in Peptidomimetic Design and Conformational Analysis

N-(2,2-Difluoroethyl)-glycine as a Strategic Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug discovery. isotope.com The 2,2-difluoroethyl moiety of N-(2,2-difluoroethyl)-glycine allows it to serve as a bioisostere for various common functional groups, offering a way to modulate peptide properties without drastically altering their interaction with biological targets.

The difluoromethyl group (-CHF2) is sometimes considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl (-OH) and thiol (-SH) groups. rsc.orgnih.gov While the 2,2-difluoroethyl group (-CH2CHF2) in N-(2,2-difluoroethyl)-glycine is not a direct analogue, the electron-withdrawing nature of the fluorine atoms can influence the electrostatic potential and hydrogen bond accepting capacity of the molecule in a manner that can mimic polar functional groups. The introduction of fluorine can also serve as a replacement for methyl (-CH3) or methoxy (B1213986) (-OCH3) groups to block metabolic oxidation at that site. isotope.com For example, replacing a metabolically vulnerable methoxy group with a difluoroethyl group has been shown to enhance metabolic stability while mimicking the steric and electronic features of the original group. nih.gov

The introduction of substituents on the backbone nitrogen of an amino acid, as in N-(2,2-difluoroethyl)-glycine, has a profound impact on the peptide's conformational landscape. Unlike α-peptides, N-substituted glycine (B1666218) oligomers (peptoids) lack the backbone N-H hydrogen bond donor, which is a critical element in the formation of traditional secondary structures like α-helices and β-sheets. nih.gov This modification inherently increases the flexibility of the peptide backbone.

However, the specific nature of the N-substituent plays a crucial role in defining new conformational preferences. Research on amphipathic peptides incorporating fluorinated ethylglycine derivatives, including (2S)-4,4-difluoroethylglycine (DfeGly), has shown that the degree of fluorination significantly influences peptide folding. rsc.org A systematic study demonstrated that increasing the number of fluorine atoms on the ethylglycine side chain promotes the formation of β-sheet structures and subsequent fibrillation into hydrogels. rsc.org While a greater degree of fluorination, as in trifluoroethylglycine (TfeGly), most strongly promotes this self-assembly, DfeGly also induces a notable tendency for β-sheet formation compared to non-fluorinated or monofluoro-ethylglycine analogues. rsc.org This effect is driven by the interplay between polarity and hydrophobicity modulated by the fluorine atoms, which influences both intra-chain and inter-chain interactions. rsc.org

Interactive Data Table: Impact of Side Chain Fluorination on Peptide Secondary Structure

| Compound/Side Chain | Predominant Secondary Structure | Self-Assembly Behavior |

| Ethylglycine (Non-fluorinated) | Random Coil | Low propensity for fibrillation |

| Monofluoroethylglycine (MfeGly) | Mixed Random Coil / β-Sheet | Moderate fibrillation |

| Difluoroethylglycine (DfeGly) | β-Sheet | Strong fibrillation and hydrogel formation |

| Trifluoroethylglycine (TfeGly) | Pronounced β-Sheet | Very strong fibrillation and hydrogel formation |

This table is based on findings from the rational design of amphiphilic fluorinated peptides, which indicate that a greater degree of fluorination promotes fibrillation and the formation of β-sheet structures. rsc.org

The incorporation of fluorine is a well-established strategy to modulate the physicochemical properties of bioactive molecules. rsc.org The 2,2-difluoroethyl group in N-(2,2-difluoroethyl)-glycine significantly alters lipophilicity, hydrogen bonding potential, and metabolic stability.

Lipophilicity: Fluorination generally increases lipophilicity, a property that can enhance membrane permeability and cellular uptake. rsc.org However, the effect is nuanced. Studies on fluorinated peptides have shown that increasing the degree of fluorination in an ethylglycine side chain systematically increases the hydrophobicity of the peptide. rsc.org This increased lipophilicity can be advantageous for targeting intracellular proteins or for enhancing interactions with hydrophobic pockets in receptors. rsc.orgnih.gov

Hydrogen Bonding Capacity: The C-F bond is a poor hydrogen bond acceptor, but the electron-withdrawing nature of fluorine atoms can influence the hydrogen bonding capacity of nearby functional groups. canterbury.ac.nz In the case of N-(2,2-difluoroethyl)-glycine, the fluorine atoms can modulate the charge distribution around the backbone amide carbonyl, potentially altering its interactions with water or biological targets. Molecular simulations have highlighted the key role of electrostatically driven contact pairs that are modulated by side chain fluorination. rsc.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. researchgate.net Replacing a metabolically labile C-H bond with a C-F bond is a common strategy to improve the in vivo half-life of peptide therapeutics. nih.gov The N-alkyl group in peptoids already confers significant resistance to proteolysis because they are not recognized as substrates by common proteases. nih.gov The addition of the 2,2-difluoroethyl group further enhances this stability by preventing metabolic attack on the N-substituent itself. Studies on related fluorinated motifs have shown that while aryl thioethers with an α,α-difluoroethyl group can be oxidized at the sulfur, there is no evidence of defluorination, highlighting the stability of the C-F bonds. nih.gov

Interactive Data Table: Physicochemical Properties Modulated by Difluoroethylation

| Property | Effect of 2,2-Difluoroethyl Group | Rationale / Evidence |

| Lipophilicity | Increased | Fluorine is more hydrophobic than hydrogen. rsc.org |

| Hydrogen Bonding | Modulated | Electronegative fluorine atoms alter local electronic environment. rsc.org |

| Metabolic Stability | Increased | The C-F bond is resistant to enzymatic cleavage; N-substitution prevents proteolysis. nih.govnih.gov |

Design of Conformationally Constrained Peptidomimetics Incorporating N-(2,2-Difluoroethyl)-glycine

While the acyclic 2,2-difluoroethyl group provides some steric influence, more rigid constraints can be achieved by incorporating this moiety into cyclic structures. For instance, N-(2,2-difluoroethyl)-glycine could be part of a larger macrocyclic peptide, where the difluoroethyl group is oriented to make specific contacts within the ring or with the biological target. The principles used in designing conformationally constrained peptidomimetics with other non-natural amino acids, such as using cyclization or incorporating turn-inducing elements, are directly applicable. nih.govcam.ac.uk The unique electronic properties of the difluoroethyl group can be exploited to fine-tune the conformational preferences of these constrained structures.

Development of N-Substituted Glycine (Peptoid) Analogues Containing Difluoroethyl Groups

Peptoids, or oligomers of N-substituted glycines, are a major class of peptidomimetics that are resistant to proteolysis and can be synthesized with a vast diversity of side chains. nih.govresearchgate.net The use of N-Fmoc-N-(2,2-difluoroethyl)-glycine as a monomer allows for the creation of peptoids with unique properties conferred by the difluoroethyl group.

The synthesis of peptoids containing N-(2,2-difluoroethyl) groups follows the well-established submonomer solid-phase synthesis method developed by Zuckermann and coworkers. nih.govnih.gov This method involves a two-step cycle: acylation with a haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic displacement of the halide with a primary amine. In this case, 2,2-difluoroethylamine (B1345623) would be used as the amine submonomer to introduce the desired side chain onto the glycine backbone. The use of the pre-formed N-Fmoc-N-(2,2-difluoroethyl)-glycine building block is more common in standard Fmoc-based solid-phase peptide synthesis but less so for traditional peptoid synthesis.

The conformational characterization of such peptoids would be of significant academic interest. The lack of a backbone hydrogen bond donor in peptoids means their secondary structures are governed by steric and electronic interactions between the side chains and the backbone. nih.gov The bulky and polar nature of the 2,2-difluoroethyl group would be expected to influence the cis/trans equilibrium of the adjacent amide bonds. Detailed conformational analysis using techniques like NMR spectroscopy (NOESY for spatial correlations) and Circular Dichroism (CD) would reveal the structural preferences induced by this fluorinated substituent, potentially leading to the discovery of novel, stable peptoid conformations like helices or sheets. nih.govnih.gov

Influence on Secondary Structure Mimicry and Self-Assembly Properties

The N-(2,2-difluoroethyl) group in N-Fmoc-N-(2,2-difluoroethyl)-glycine is expected to exert significant steric and electronic effects on the peptide backbone. These effects can be harnessed to promote specific secondary structures, such as β-turns and helices, which are crucial for molecular recognition and biological activity. The bulky and electron-withdrawing nature of the difluoroethyl group can restrict the conformational freedom around the N-Cα bond, thereby predisposing the peptide to adopt well-defined folded structures.

Furthermore, the presence of the Fmoc group, a bulky aromatic moiety, is a well-known driver of self-assembly in peptide-based systems through π-π stacking interactions. The interplay between these aromatic interactions and the potential for intermolecular hydrogen bonding involving the difluoroethyl group could lead to the formation of novel supramolecular structures, such as hydrogels or nanofibers. Research on other Fmoc-dipeptides has demonstrated that the nature of the amino acid side chain significantly impacts the resulting self-assembled morphologies. It is, therefore, reasonable to hypothesize that the unique electronic properties of the difluoroethyl group in N-Fmoc-N-(2,2-difluoroethyl)-glycine would lead to distinct self-assembly behaviors.

A comparative analysis of the self-assembly properties of various Fmoc-dipeptides highlights the critical role of the amino acid residue in directing the formation of different nanostructures.

| Fmoc-Dipeptide | Observed Self-Assembled Structure |

| Fmoc-Phe-Gly | Entangled fibers forming hydrogels |

| Fmoc-Gly-Gly | Entangled fibers forming hydrogels |

| Fmoc-Gly-Phe | Micrometer-scale sheet-like structures |

This table illustrates the diverse self-assembly outcomes based on the sequence of the dipeptide, suggesting that N-Fmoc-N-(2,2-difluoroethyl)-glycine could exhibit unique and predictable self-assembly properties.

Utility in Chemical Biology and Advanced Materials Research

The anticipated properties of N-Fmoc-N-(2,2-difluoroethyl)-glycine position it as a valuable tool for both chemical biology investigations and the development of advanced functional materials.

Enhancing the Research Potential of Peptide-Based Probes and Scaffolds

The incorporation of fluorine atoms into peptide-based probes offers a powerful spectroscopic handle for ¹⁹F NMR studies. This non-invasive technique can provide detailed information about the local environment, conformation, and dynamics of the probe within a biological system. The two fluorine atoms in the difluoroethyl group of N-Fmoc-N-(2,2-difluoroethyl)-glycine would serve as a sensitive ¹⁹F NMR reporter, enabling researchers to study peptide-protein interactions and monitor conformational changes in real-time.

Analytical and Characterization Methodologies in Research on N Fmoc N 2,2 Difluoroethyl Glycine

Spectroscopic Techniques for Structural Elucidation and Verification

Spectroscopy is the cornerstone for verifying the molecular structure of newly synthesized compounds like N-Fmoc-N-(2,2-difluoroethyl)-glycine. By probing how the molecule interacts with electromagnetic radiation, chemists can deduce its atomic connectivity, identify functional groups, and confirm its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a fluorinated compound such as N-Fmoc-N-(2,2-difluoroethyl)-glycine, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR experiments provides a complete picture of the molecular framework.

¹H NMR: This technique provides information on the number and environment of hydrogen atoms. The spectrum for N-Fmoc-N-(2,2-difluoroethyl)-glycine would show characteristic signals for the fluorenyl (Fmoc), glycine (B1666218), and difluoroethyl moieties. The aromatic protons of the Fmoc group typically appear in the downfield region (around 7.2-7.8 ppm). The glycine -CH₂- protons and the Fmoc -CH- and -CH₂- protons would likely appear in the range of 3.5-4.5 ppm. A key feature would be the signal for the N-CH₂- protons of the difluoroethyl group, which would be split by the adjacent difluoromethyl group. The most complex signal would be the proton of the -CHF₂ group, appearing as a triplet of triplets due to coupling with both the two fluorine atoms and the adjacent two protons.

¹³C NMR: This spectrum reveals the carbon skeleton of the molecule. Distinct signals would be expected for the carboxylic acid carbon (~170 ppm), the aromatic carbons of the Fmoc group (120-145 ppm), and the aliphatic carbons of the glycine, Fmoc, and difluoroethyl groups. The carbon of the -CHF₂ group would be identifiable by its large one-bond coupling constant with the attached fluorine atoms.

¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR is an essential and highly sensitive technique for characterization. wikipedia.org It provides direct information about the chemical environment of the fluorine atoms. alfa-chemistry.com For the N-(2,2-difluoroethyl) group, a single primary signal is expected. This signal would be split into a triplet due to coupling with the two protons on the adjacent carbon (-CH₂-). The chemical shift is anticipated to be in the typical range for geminal difluoroalkanes. ucsb.edu

Table 1: Predicted NMR Data for N-Fmoc-N-(2,2-difluoroethyl)-glycine (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.7-7.8 | d | 4H, Aromatic (Fmoc) |

| ¹H | 7.5-7.6 | t | 2H, Aromatic (Fmoc) |

| ¹H | 7.3-7.4 | t | 2H, Aromatic (Fmoc) |

| ¹H | 5.8-6.2 | tt | 1H, -CHF₂ |

| ¹H | 4.2-4.4 | m | 1H, Fmoc-CH |

| ¹H | 4.1-4.3 | m | 2H, Fmoc-CH₂O |

| ¹H | 3.8-4.0 | s | 2H, Glycine-CH₂ |

| ¹H | 3.5-3.7 | dt | 2H, N-CH₂- |

| ¹³C | ~171 | s | C=O (Carboxylic Acid) |

| ¹³C | ~156 | s | C=O (Carbamate) |

| ¹³C | ~144, ~141 | s | Aromatic Quaternary (Fmoc) |

| ¹³C | ~128, ~127, ~125, ~120 | d | Aromatic CH (Fmoc) |

| ¹³C | ~115 | t (J ≈ 240 Hz) | -CHF₂ |

| ¹³C | ~67 | t | Fmoc-CH₂O |

| ¹³C | ~55 | t | N-CH₂- |

| ¹³C | ~52 | t | Glycine-CH₂ |

| ¹³C | ~47 | d | Fmoc-CH |

| ¹⁹F | -110 to -130 | t | -CHF₂ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For N-Fmoc-N-(2,2-difluoroethyl)-glycine (C₁₉H₁₇F₂NO₄), the calculated exact mass would be compared against the experimentally measured value. A close match provides strong evidence for the compound's identity. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural confirmation, with characteristic losses of the Fmoc group or other fragments.

Table 2: Predicted HRMS Data for N-Fmoc-N-(2,2-difluoroethyl)-glycine

| Species | Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₉H₁₈F₂NO₄⁺ | 362.1198 | Protonated molecular ion |

| [M+Na]⁺ | C₁₉H₁₇F₂NNaO₄⁺ | 384.1018 | Sodiated molecular ion |

| [M-C₁₅H₁₁O₂]⁺ | C₄H₆F₂NO₂⁺ | 138.0361 | Loss of dibenzofulvene-methanol from Fmoc |

| [C₁₃H₉]⁺ | C₁₃H₉⁺ | 165.0699 | Dibenzofulvene fragment cation |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-Fmoc-N-(2,2-difluoroethyl)-glycine would display characteristic absorption bands corresponding to its constituent parts. The most prominent peaks would be from the two carbonyl (C=O) groups: one for the carboxylic acid and one for the Fmoc-carbamate. Strong C-F stretching bands would also be a key diagnostic feature. The absence of a secondary amine N-H stretching band (typically ~3300-3500 cm⁻¹) confirms the N,N-disubstituted nature of the glycine nitrogen. acs.org

Table 3: Predicted Characteristic IR Absorption Bands for N-Fmoc-N-(2,2-difluoroethyl)-glycine

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 2850-2950 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Fmoc-carbamate) |

| 1450, 1500-1600 | Medium-Weak | C=C stretch (Aromatic) |

| 1050-1150 | Strong | C-F stretch |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of synthesizing N-Fmoc-N-(2,2-difluoroethyl)-glycine, chromatographic methods are indispensable for monitoring reaction progress, assessing the purity of the final product, and isolating it from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity of non-volatile compounds like Fmoc-protected amino acids. nih.gov Due to the strong UV absorbance of the fluorenyl group, detection is straightforward and highly sensitive.

Analytical HPLC: A standard analytical method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile, typically containing a small amount of an acid like trifluoroacetic acid (TFA) to ensure sharp peak shapes. phenomenex.comphenomenex.com The sample is injected, and its components are separated based on their hydrophobicity. The purity of N-Fmoc-N-(2,2-difluoroethyl)-glycine is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram, detected at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

Preparative HPLC: If the crude product from synthesis contains impurities that are difficult to remove by crystallization, preparative HPLC can be used for purification. The principle is the same as analytical HPLC, but it is performed on a larger scale with a wider column to handle greater quantities of material. Fractions are collected as they elute from the column, and those containing the pure product are combined and concentrated.

Gas Chromatography (GC) for Volatile Intermediates and Reaction Monitoring

Gas Chromatography (GC) is best suited for the analysis of thermally stable and volatile compounds. The direct analysis of a large, non-volatile molecule like N-Fmoc-N-(2,2-difluoroethyl)-glycine by GC is generally not feasible as it would decompose at the high temperatures required for vaporization.

However, GC plays a crucial role in two specific areas of the related research:

Analysis of Volatile Precursors: The synthesis of the target compound may involve volatile starting materials, such as 2,2-difluoroethylamine (B1345623). kangmei.comsigmaaldrich.com GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the ideal method to confirm the identity and assess the purity of such precursors before their use in the synthesis. nih.govphenomenex.com

Reaction Monitoring/Quantification: In solid-phase peptide synthesis, the Fmoc group is often quantified by cleaving it with a base (e.g., piperidine) and measuring the resulting dibenzofulvene-piperidine adduct by UV-Vis spectroscopy. An alternative or complementary method involves using GC to analyze the volatile dibenzofulvene, which can be useful for quantifying the loading of an Fmoc-protected amino acid onto a solid support resin. nih.govrsc.org

Advanced Techniques for Conformational and Supramolecular Analysis of Difluoroethylated Peptides

The introduction of the N-(2,2-difluoroethyl) group at the glycine nitrogen atom imparts unique stereoelectronic effects that can profoundly influence the local and global conformation of a peptide chain. Understanding these structural perturbations is critical and requires the application of sophisticated analytical techniques capable of providing detailed insights into secondary structure and three-dimensional arrangement.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. capes.gov.bracs.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the peptide backbone conformation, providing characteristic signatures for α-helices, β-sheets, β-turns, and random coil structures. capes.gov.bracs.org

In the context of peptides incorporating N-(2,2-difluoroethyl)-glycine, CD spectroscopy is instrumental in elucidating the impact of this modification on the peptide's secondary structure. The N-alkylation of glycine residues is known to restrict the conformational freedom of the peptide backbone, often promoting turn-like structures or, in some contexts, disrupting canonical secondary structures like α-helices. For instance, studies on glycine-rich peptides have shown that they can adopt polyproline II (PPII) helices, characterized by a positive band around 225-230 nm in the CD spectrum. iris-biotech.de The introduction of the electronegative difluoroethyl group is expected to further modulate these conformational preferences through steric hindrance and stereoelectronic effects.

While specific CD spectra for peptides containing N-(2,2-difluoroethyl)-glycine are not widely published, research on related fluorinated peptides provides valuable insights. For example, studies on peptides with other fluorinated amino acids have demonstrated that the degree of fluorination can significantly affect peptide folding and self-assembly. rsc.org CD analysis of such peptides often reveals a transition from random coil to more ordered structures, such as β-sheets, upon an increase in peptide concentration or a change in the solvent environment. rsc.org

Table 1: Representative Circular Dichroism Data for Modified Peptides

| Peptide Modification | Dominant Secondary Structure | Key CD Spectral Features (Wavelength, nm) | Reference |

| Glycine-Rich Sequence | Polyproline II Helix / β-turns | Positive band ~230 nm; Minimum ~210-235 nm | iris-biotech.de |

| General Fluorinated Peptides | β-sheet / α-helix | Minimum ~218 nm (β-sheet); Minima at 208 & 222 nm (α-helix) | rsc.org |

| N-Alkylated Glycine (Peptoids) | Varies (Helices, Turns) | Dependent on side chain and sequence context |

This table is illustrative and based on general findings for related classes of modified peptides, as specific data for N-(2,2-difluoroethyl)-glycine peptides is limited in publicly available literature.

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Insights

For an atomic-level understanding of the three-dimensional structure of peptides, X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are the gold-standard techniques.

X-ray Crystallography provides high-resolution data on the atomic coordinates of a molecule in its crystalline state. nih.gov This technique has been invaluable in determining the precise bond angles, lengths, and torsion angles of peptide backbones, as well as the nature of intermolecular interactions that stabilize the crystal lattice. For a peptide containing N-(2,2-difluoroethyl)-glycine, a crystal structure would definitively reveal the conformational constraints imposed by the difluoroethyl group, including the preferred rotamers about the N-Cα and Cα-C bonds and the planarity of the peptide bond itself. It would also elucidate any intramolecular hydrogen bonds or other non-covalent interactions involving the fluorine atoms. While the crystallization of peptides can be challenging, obtaining a crystal structure offers unparalleled detail. For instance, the crystal structure of a peptide containing a dehydro-Phe-Gly sequence revealed a β-turn II conformation stabilized by an intramolecular hydrogen bond. nih.gov

The successful application of these techniques would provide definitive data on the structural consequences of incorporating N-(2,2-difluoroethyl)-glycine into a peptide sequence. Such data is crucial for the rational design of peptidomimetics with tailored conformations and properties.

Table 2: Potential Crystallographic and Cryo-EM Data for a Hypothetical Difluoroethylated Peptide

| Parameter | X-ray Crystallography | Cryo-Electron Microscopy |

| Resolution | Typically 1-3 Å | Typically 2-5 Å for peptide assemblies |

| Sample State | Crystalline solid | Vitreous ice (hydrated) |

| Key Information Provided | Atomic coordinates, bond lengths, bond angles, torsion angles, intramolecular and intermolecular interactions. | 3D density map of the molecule or assembly, overall morphology, subunit arrangement. |

| Hypothetical Finding for N-(CHF2-CH2)-Gly Peptide | The N-CHF2-CH2 group could enforce a specific backbone torsion angle, promoting a turn structure. The fluorine atoms might participate in C-H···F-C hydrogen bonds. | The peptide might be observed to form highly ordered amyloid-like fibrils, with the difluoroethyl groups mediating inter-peptide contacts along the fibril axis. |

Computational and Theoretical Studies on N 2,2 Difluoroethyl Glycine Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools to explore the conformational landscape and interaction patterns of modified amino acids within a peptide environment. These methods simulate the movement of atoms over time, providing a dynamic picture of molecular behavior.

Prediction of Conformational Preferences of the Difluoroethyl Group within Peptides

The rotation around the C-C and C-N bonds of the difluoroethyl group determines its spatial orientation. The presence of two electronegative fluorine atoms on the terminal carbon significantly influences these preferences. The gauche effect, a phenomenon where a gauche conformation (dihedral angle of approximately 60°) is more stable than the anti conformation (180°), is a key factor in fluorinated systems. This is attributed to stabilizing hyperconjugative interactions between the C-H or C-C σ bond and the C-F σ* antibonding orbital.

For the N-(2,2-difluoroethyl) moiety, key dihedral angles include:

F-C-C-N: Rotation around this bond will be influenced by the gauche effect, likely favoring conformations where the C-F bonds are gauche to the C-N bond.

C-C-N-Cα: This torsion angle is a defining feature of peptoid backbones and contributes to their flexibility compared to natural peptides.

Table 1: Predicted Dominant Conformers of the N-(2,2-difluoroethyl) Group in a Peptide Chain This table is illustrative and based on general principles of conformational analysis of fluorinated molecules and peptoids. Specific energy values would require dedicated quantum chemical calculations.

| Dihedral Angle | Predicted Stable Conformation(s) | Rationale |

| F-C-C-N | Gauche | Stabilizing gauche effect due to hyperconjugation. |

| C-C-N-Cα | Flexible (multiple minima) | Characteristic of N-substituted glycine (B1666218) residues (peptoids). |

| Fmoc-N-C-C | Restricted | Significant steric hindrance from the bulky Fmoc group. |

Analysis of Intermolecular Interactions and Ligand-Receptor Binding with Fluorinated Residues

The incorporation of N-(2,2-difluoroethyl)-glycine into a peptide can significantly modulate its interactions with biological receptors. The difluoroethyl group alters the local electronic environment and steric profile, impacting both hydrophobic and polar interactions.

Hydrophobic and van der Waals Interactions: Fluorine is highly electronegative but only weakly polarizable. A difluoroethyl group is more hydrophobic than an ethyl group. This can enhance binding affinity if the receptor pocket is predominantly hydrophobic. The van der Waals surface of the difluoroethyl group can lead to favorable shape complementarity within a binding site.

Polar and Hydrogen Bonding Interactions: The C-F bond is highly polarized, with a partial negative charge on the fluorine and a partial positive charge on the carbon. While organic fluorine is generally considered a weak hydrogen bond acceptor, studies have shown that C-F···H-X (where X is O or N) interactions can contribute to binding affinity, especially when multiple such interactions are present. nih.govrsc.org The difluoroethyl group can therefore participate in weak hydrogen bonds or favorable dipolar interactions within a receptor's binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are crucial for elucidating the intrinsic properties of the N-(2,2-difluoroethyl)-glycine residue.

Elucidation of Electronic Properties and Reactivity of the C-F Bond in the Difluoroethyl Moiety

The carbon-fluorine bond is the strongest single bond in organic chemistry due to the high electronegativity of fluorine, which leads to a highly polarized bond with significant ionic character. ijrte.org Quantum chemical calculations can precisely quantify these properties.

Table 2: Calculated Properties of the C-F Bond in a Model System (e.g., 1,1-difluoroethane) This table presents typical values for C-F bonds and illustrates the data obtainable from quantum chemical calculations. The exact values for N-(2,2-difluoroethyl)-glycine would require specific calculations.

| Property | Typical Calculated Value | Significance |

| Bond Length | ~1.36 Å | Shorter and stronger than a C-H bond. |

| Bond Dissociation Energy | ~110 kcal/mol | High thermal and chemical stability. |

| NPA Charge on F | ~ -0.4 e | Indicates high polarity of the C-F bond. |

| NPA Charge on C | ~ +0.3 e | Creates an electron-deficient carbon center. |

NPA: Natural Population Analysis

The two fluorine atoms on the same carbon in the difluoroethyl group have a cumulative electron-withdrawing effect. This inductive effect propagates along the carbon chain, influencing the reactivity of the entire molecule. The carbon atom bonded to the two fluorines becomes significantly electron-deficient, which can affect its susceptibility to nucleophilic attack, although the strength of the C-F bonds makes them generally unreactive. Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can be used to study the delocalization of electron density and hyperconjugative interactions that contribute to the stability and reactivity of the molecule.

Investigation of pKa Modulation and Hydrogen Bonding Capabilities Attributed to the Difluoroethyl Group

The strong inductive effect of the difluoroethyl group has a profound impact on the acidity and basicity of the nearby functional groups in N-(2,2-difluoroethyl)-glycine.

pKa Modulation: The electron-withdrawing difluoroethyl group attached to the nitrogen atom is expected to decrease the basicity of the amine, thereby lowering its pKa compared to unsubstituted glycine. Conversely, this inductive effect will stabilize the carboxylate anion, making the carboxylic acid group more acidic and lowering its pKa. Quantum chemical calculations combined with continuum solvent models are widely used to predict pKa values with reasonable accuracy. researchgate.netosti.govchemrxiv.org

Table 3: Comparison of Experimental pKa Values of Glycine and Predicted Trends for N-(2,2-Difluoroethyl)-glycine The pKa values for N-(2,2-difluoroethyl)-glycine are predicted based on the known electronic effects of fluorine substitution and would require experimental validation or specific computational studies.

| Compound | pKa (Carboxyl Group) | pKa (Amino Group) |

| Glycine | 2.34 | 9.60 |

| N-(2,2-Difluoroethyl)-glycine | < 2.34 (Predicted) | < 9.60 (Predicted) |

Future Research Directions and Emerging Trends

Development of Next-Generation Synthetic Methods for Diverse Difluoroethylated Amino Acids

The accessibility of structurally diverse difluoroethylated amino acids is paramount for their widespread application. While methods for synthesizing the parent compound, N-(2,2-difluoroethyl)-glycine, exist, future research is focused on creating more efficient, scalable, and versatile synthetic routes to a broader range of analogs.

Current synthetic strategies often fall into two main categories: the use of fluorinated building blocks or the direct fluorination/fluoroalkylation of amino acid precursors. rsc.org Next-generation methods aim to improve upon these foundations. Key areas of development include:

Catalytic Asymmetric Synthesis : There is a significant push towards developing catalytic enantioselective methods to produce chiral α-substituted N-(2,2-difluoroethyl)-amino acids. This involves the design of novel chiral catalysts for reactions like the asymmetric alkylation of difluoroimines or the stereocontrolled addition of difluoroethyl moieties. nih.gov

Late-Stage Functionalization : A major goal is the development of methods for the late-stage introduction of the difluoroethyl group onto complex peptide backbones or amino acid side chains. rsc.org This would allow for the rapid generation of analogs from common intermediates, accelerating structure-activity relationship (SAR) studies.

Novel Fluoroalkylating Reagents : Research into new, more stable, and selective difluoroethylating reagents is ongoing. These reagents aim to overcome the limitations of existing sources, offering milder reaction conditions and broader functional group tolerance, which is critical for complex molecule synthesis. rsc.org

Flow Chemistry and Automation : The adaptation of synthetic routes to continuous flow and automated platforms is an emerging trend. This can lead to improved reaction control, higher yields, enhanced safety, and the potential for large-scale production of N-Fmoc-N-(2,2-difluoroethyl)-glycine and its derivatives.

A biomimetic enantioselective nih.govnih.gov-proton shift of difluoroimines has been developed, representing a new protocol for the rapid assembly of enantiomerically enriched difluorinated amino acids from readily available starting materials under mild conditions. nih.gov Further research will likely focus on expanding the substrate scope and catalyst efficiency of these and other novel transformations.

Exploration of Novel Bioisosteric Applications and Functional Group Mimicry

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of drug design. informahealthcare.com The N-(2,2-difluoroethyl) moiety is a fascinating subject for bioisosteric exploration due to its unique combination of properties. sci-hub.senih.gov

The difluoromethyl group (CHF2), a component of the difluoroethyl group, is considered a "lipophilic hydrogen bond donor" and can act as a bioisostere of hydroxyl, thiol, or methyl groups. researchgate.netnih.gov The N-(2,2-difluoroethyl) group extends these properties, offering a distinct conformational and electronic profile. Future research is actively exploring its potential to mimic or modulate key biological interactions.

Key areas of investigation include:

Amide Bond Mimicry : The trifluoroethylamine group is a known amide isostere. tandfonline.com The N-(2,2-difluoroethyl)glycine unit could serve a similar purpose, potentially offering altered hydrolytic stability, hydrogen bonding capacity, and conformational preferences within a peptide backbone.

Side-Chain Bioisosterism : Incorporating the difluoroethyl group onto the side chains of other amino acids could mimic natural residues while enhancing metabolic stability or altering receptor binding affinity.

Conformational Control : The gauche effect induced by fluorine can impose specific conformational constraints on the peptide backbone, which can be exploited to stabilize desired secondary structures (e.g., β-turns or helices) and improve binding to target proteins.

The success of bioisosteric replacements is highly dependent on the specific biological target and the molecular context. nih.govtandfonline.com Therefore, a major trend involves the use of computational modeling alongside experimental validation to predict and understand the subtle effects of incorporating N-(2,2-difluoroethyl)-glycine into peptides.

| Property | Difluoroethyl Group (-CH₂CHF₂) | Potential Bioisosteric Mimicry | Rationale |

|---|---|---|---|

| Hydrogen Bond Donor | Weak (C-H···O/N) | Hydroxyl (-OH), Thiol (-SH) | The CHF₂ group can act as a hydrogen bond donor, influencing intermolecular interactions. researchgate.netnih.gov |

| Lipophilicity | Increased compared to ethyl | Isopropyl, Methyl | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability. researchgate.net |

| Steric Profile | Intermediate size | Ethyl, Isopropyl | The van der Waals radius of fluorine is similar to hydrogen, but the C-F bond is longer than C-H. sci-hub.senih.gov |

| Dipole Moment | Significant local dipole | Carbonyl (C=O) | The strong electronegativity of fluorine creates a dipole that can engage in favorable electrostatic interactions. psychoactif.org |

| Metabolic Stability | Enhanced | - | The C-F bond is stronger than the C-H bond, making it more resistant to oxidative metabolism. tandfonline.com |

High-Throughput Synthesis and Screening of N-(2,2-Difluoroethyl)-glycine Containing Peptide Libraries

The discovery of novel peptide-based therapeutics and probes relies heavily on the ability to synthesize and screen large libraries of compounds. nih.gov An emerging trend is the application of high-throughput synthesis and combinatorial chemistry to create libraries of peptides containing N-(2,2-difluoroethyl)-glycine. xtalks.com

Automated parallel peptide synthesizers, which can prepare hundreds or thousands of peptides simultaneously, are being adapted for use with non-canonical amino acids like N-Fmoc-N-(2,2-difluoroethyl)-glycine. xtalks.com This allows for the systematic exploration of its impact at various positions within a peptide sequence.

Future directions in this area include:

Optimized Solid-Phase Synthesis Protocols : Developing robust and efficient coupling and deprotection steps for N-Fmoc-N-(2,2-difluoroethyl)-glycine on solid supports is crucial for minimizing deletion sequences and other impurities in a high-throughput format. nih.gov

One-Bead-One-Compound (OBOC) Libraries : The synthesis of OBOC libraries where each bead carries a unique peptide sequence containing the difluoroethylated residue will enable rapid screening against biological targets.

Mass Spectrometry-Compatible Library Design : Designing libraries that are amenable to high-throughput de novo sequencing by tandem mass spectrometry facilitates the rapid identification of active "hit" compounds from screening assays. nih.gov

Integrated Synthesis and Screening Platforms : The development of fully automated platforms that couple high-throughput synthesis, purification, and biological screening will significantly accelerate the discovery process for peptides containing this novel amino acid. xtalks.com

Screening these libraries against targets like proteases, G-protein coupled receptors (GPCRs), or protein-protein interfaces will reveal new therapeutic leads where the unique properties of the difluoroethyl group confer advantages in potency, selectivity, or pharmacokinetic profiles. nih.gov

Advancements in Specialized Analytical Tools for Fluorinated Peptide Characterization

The presence of fluorine atoms in a peptide necessitates specialized analytical techniques for accurate characterization. ijsra.net While standard methods like HPLC and mass spectrometry are essential, the unique properties of the fluorine nucleus (¹⁹F) open the door for more advanced analytical approaches. resolvemass.ca

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful tool. Since endogenous biological molecules are scarce in fluorine, ¹⁹F NMR offers a background-free window to observe the fluorinated peptide. scholaris.ca Key advantages and future trends include:

High Sensitivity and Resolution : The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.org Its large chemical shift dispersion allows for the clear resolution of different fluorine environments within a molecule. oxinst.com

Structural and Conformational Analysis : ¹⁹F NMR can be used to study peptide folding, dynamics, and interactions with binding partners. Changes in the ¹⁹F chemical shift provide sensitive feedback on the local electronic environment. nih.gov

Complex Mixture Analysis : Advanced 19F-centered NMR techniques are being developed to elucidate the structures of fluorinated compounds directly in complex mixtures without the need for separation, which is invaluable for monitoring synthesis and metabolism. nih.govrsc.org

Mass Spectrometry (MS) remains a cornerstone for determining molecular weight and sequence. broadinstitute.org For fluorinated peptides, high-resolution mass spectrometry is critical for confirming the elemental composition. Tandem MS (MS/MS) is used for sequencing, where the fragmentation patterns can provide precise information on the location of the N-(2,2-difluoroethyl)-glycine residue. youtube.com Future work will focus on developing fragmentation prediction algorithms that account for the influence of the difluoroethyl group.

| Analytical Technique | Application for N-(2,2-Difluoroethyl)-glycine Peptides | Emerging Trends & Advantages |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Structural elucidation, conformational analysis, binding studies, purity assessment. | Background-free signal, high sensitivity, large chemical shift range for resolving subtle differences. Development of multi-dimensional techniques (HCF-NMR) for unambiguous assignments in complex mixtures. nih.govrsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, verification of elemental formula. | Essential for confirming successful incorporation of the difluoroethyl moiety and distinguishing from other modifications. broadinstitute.org |

| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing, localization of the modified residue. | Development of specialized fragmentation methods and predictive software to better understand how the C-F bonds influence peptide fragmentation pathways. nih.govyoutube.com |

| Circular Dichroism (CD) Spectroscopy | Analysis of peptide secondary structure (α-helix, β-sheet). | Used to rapidly assess the impact of N-(2,2-difluoroethyl)-glycine incorporation on the overall peptide fold. resolvemass.ca |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | Optimization of stationary and mobile phases to achieve better separation of fluorinated peptides from non-fluorinated precursors and byproducts. ijsra.net |

Expanding the Scope of Applications in Targeted Chemical Biology and Bioconjugation Technologies

The unique properties of N-(2,2-difluoroethyl)-glycine make it an attractive building block for applications beyond traditional peptide therapeutics, particularly in the fields of chemical biology and bioconjugation. rsc.org

¹⁹F MRI Imaging Agents : Peptides and proteins containing a high density of fluorine atoms are being developed as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov This technique allows for the highly specific imaging of labeled cells or tissues with no background signal. Incorporating multiple N-(2,2-difluoroethyl)-glycine residues into a peptide sequence is a promising strategy for creating targeted, high-signal ¹⁹F MRI probes. nih.govnih.gov

Probes for Studying Biological Systems : The ¹⁹F nucleus serves as a non-perturbative spectroscopic probe. Peptides containing N-(2,2-difluoroethyl)-glycine can be used to study protein-protein or protein-ligand interactions via ¹⁹F NMR without the need for bulky labels that might disrupt the interaction. nih.gov

Fluorous Proteomics : The concept of "fluorous proteomics" involves tagging peptide subsets with perfluorinated moieties for selective enrichment and analysis by mass spectrometry. nih.gov While the difluoroethyl group is not heavily fluorinated, its unique properties could be exploited in novel affinity-based separation and enrichment strategies for proteomic analysis.

Future research will focus on the synthesis of bifunctional N-(2,2-difluoroethyl)-glycine analogs that contain both the difluoroethyl moiety and an orthogonal reactive group for direct use in "click chemistry" or other bioconjugation reactions, further expanding the utility of this versatile building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Fmoc-N-(2,2-difluoroethyl)-glycine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive alkylation. For example, reacting Fmoc-Gly-OH with 2,2-difluoroethyl bromide in the presence of a base (e.g., NaH or DIEA) in anhydrous THF or DMF. Purification involves flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Key Parameters :

- Reaction time: 12–24 hours at 0–25°C.

- Yield: 60–80% (depending on stoichiometry and solvent).

- Purity thresholds: ≥95% by LC-MS or NMR.

Q. How should researchers handle and store N-Fmoc-N-(2,2-difluoroethyl)-glycine to prevent degradation?

- Storage Guidelines : Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Avoid freeze-thaw cycles, as repeated exposure to moisture can hydrolyze the Fmoc group. Short-term storage (≤1 week) at 4°C is acceptable for in-process intermediates .

- Handling Precautions : Use anhydrous solvents (DMF, THF) during synthesis. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- HPLC : Reverse-phase C18 column with UV detection at 265 nm (Fmoc absorbance).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺.

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify difluoroethyl (–CH₂CF₂H) and Fmoc group integrity .

Advanced Research Questions

Q. How can coupling efficiency of N-Fmoc-N-(2,2-difluoroethyl)-glycine in solid-phase peptide synthesis (SPPS) be optimized?

- Optimization Strategies :

- Activation : Use HBTU/HOBt or Oxyma Pure with DIC for efficient Fmoc deprotection and coupling.

- Solvent : Anhydrous DMF or NMP improves solubility.

- Side Reaction Mitigation : Add 2% v/v DIEA to suppress racemization.

Q. What are the stability challenges of N-Fmoc-N-(2,2-difluoroethyl)-glycine under acidic or basic conditions?

- Stability Profile :

- Acidic Conditions (e.g., TFA) : Fmoc group is cleaved at >50% TFA (v/v) within 1–2 hours.

- Basic Conditions (e.g., piperidine) : Rapid deprotection (20% piperidine/DMF, 10–20 min).

- Contradictions : Prolonged exposure to bases (e.g., during SPPS) may hydrolyze the difluoroethyl moiety. Monitor via LC-MS for byproducts like N-(2,2-difluoroethyl)-glycine .

Q. How does the difluoroethyl group influence peptide secondary structure and biological activity?

- Structural Impact : The –CF₂– group introduces rigidity and electron-withdrawing effects, potentially stabilizing β-sheets or disrupting α-helices. Circular dichroism (CD) and MD simulations are recommended for analysis.

- Biological Relevance : Fluorinated side chains enhance metabolic stability and membrane permeability in therapeutic peptides. Test in cell-based assays (e.g., Caco-2 for permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.